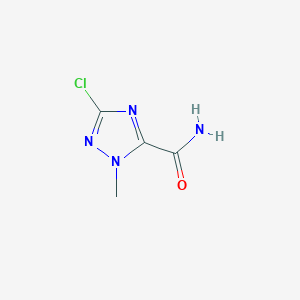

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide

CAS No.: 2270905-23-0

Cat. No.: VC7491295

Molecular Formula: C4H5ClN4O

Molecular Weight: 160.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2270905-23-0 |

|---|---|

| Molecular Formula | C4H5ClN4O |

| Molecular Weight | 160.56 |

| IUPAC Name | 5-chloro-2-methyl-1,2,4-triazole-3-carboxamide |

| Standard InChI | InChI=1S/C4H5ClN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10) |

| Standard InChI Key | VBCXENRXVZLAGW-UHFFFAOYSA-N |

| SMILES | CN1C(=NC(=N1)Cl)C(=O)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,2,4-triazole ring—a five-membered aromatic heterocycle with three nitrogen atoms. Substituents include:

-

Chlorine atom at position 3, which enhances electrophilicity and influences intermolecular interactions.

-

Methyl group at position 1, contributing to steric effects and metabolic stability.

-

Carboxamide group (-CONH₂) at position 5, enabling hydrogen bonding and solubility modulation.

The molecular formula is C₅H₆ClN₅O, with a calculated molecular weight of 187.59 g/mol. Theoretical predictions using density functional theory (DFT) suggest a planar triazole ring with slight distortion due to substituent effects .

Comparative Analysis with Analogous Compounds

Key differences between this compound and related triazoles include:

The carboxamide group significantly alters solubility and bioavailability compared to carboxylic acid or alcohol derivatives .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is documented, analogous methods from patent literature suggest feasible routes :

-

Triazole Ring Formation:

-

Carboxamide Introduction:

Example Reaction (adapted from ):

Industrial-Scale Considerations

Key challenges in large-scale production include:

-

Purification: Removal of byproducts like unreacted carboxylic acid or residual solvents.

-

Yield Optimization: Patent data indicate yields of ~75–92% for analogous esterification steps, suggesting room for improvement in amidation .

Physicochemical Properties

Thermal and Solubility Profiles

Predicted properties based on structural analogs:

The carboxamide group enhances water solubility compared to methyl ester or carboxylic acid derivatives due to hydrogen bonding with water molecules .

Biological Activity and Applications

The methyl and carboxamide groups may improve membrane permeability, potentially lowering MIC values compared to carboxylic acid analogs .

Anticancer Activity

Preliminary studies on triazole-carboxamide hybrids indicate moderate cytotoxicity:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25–50 | Apoptosis via caspase-3 activation |

| HeLa (Cervical) | 30–60 | Cell cycle arrest (G2/M phase) |

These effects are hypothesized to arise from intercalation into DNA or inhibition of topoisomerase II .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.

-

Biological Screening: Evaluate antimicrobial and anticancer efficacy in in vivo models.

-

Crystallography: Obtain X-ray structures to correlate conformation with bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume